MAO-A Inhibition: Weak Activity Differentiates from Potent Benzothiazole Sulfonamide MAO Inhibitors
In a recombinant human MAO-A enzyme assay, 4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide exhibited an IC50 of 40,000 nM (40 µM), representing only marginal inhibition [1]. This contrasts sharply with potent benzothiazole sulfonamide MAO inhibitors reported in the literature, where related 2-aminobenzothiazole sulfonamides have demonstrated IC50 values below 1 µM against monoamine oxidase isoforms. The weak MAO-A activity of this compound may make it a useful negative control or selectivity tool when screening against MAO-inhibitory benzothiazole chemotypes.
| Evidence Dimension | Recombinant human MAO-A enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.00 × 10^4 nM (40 µM) |
| Comparator Or Baseline | Potent benzothiazole sulfonamide MAO-A inhibitors (class baseline): IC50 < 1,000 nM; some sub-100 nM examples reported in literature |
| Quantified Difference | ≥40-fold less potent than representative potent benzothiazole MAO-A inhibitors |
| Conditions | Recombinant human MAO-A; Amplex Red reagent / HRP-coupled fluorescence readout; 15 min incubation |
Why This Matters
For procurement decisions in neuropharmacology or selectivity screening, this compound's weak MAO-A activity contrasts with potent class members, enabling its use as a selectivity or negative control probe.
- [1] BindingDB Entry BDBM50468058; CHEMBL1559759. Affinity data: IC50 = 4.00E+4 nM for recombinant human MAO-A. View Source
